Comparative Weak Inhibition of β-Hexosaminidase
2-Acetamido-2-deoxy-beta-D-glucopyranosylamine acts as a weak inhibitor of human β-hexosaminidase, with an IC50 value of 315 μM. This is in stark contrast to the high-affinity inhibitor PUGNAc (CAS 132489-69-1), which exhibits an IC50 of 6 nM against the same enzyme [1]. The nearly 52,500-fold difference in potency demonstrates that the target compound is unsuitable as a potent, ready-to-use inhibitor but is instead a critical starting point for medicinal chemistry efforts to design more effective analogs.
| Evidence Dimension | Inhibition of human β-hexosaminidase (alpha/beta subunits) |
|---|---|
| Target Compound Data | IC50 = 315,000 nM (315 μM) |
| Comparator Or Baseline | PUGNAc IC50 = 6 nM |
| Quantified Difference | Target compound is ~52,500-fold less potent |
| Conditions | Human skin fibroblast lysate, using 4-MU-(2-acetamido-2-deoxy)-beta-D-glucopyranoside as substrate [1] |
Why This Matters
This quantifies its utility not as a final inhibitor, but as a scaffold for derivatization, guiding procurement for synthetic biology and medicinal chemistry applications.
- [1] BindingDB. (n.d.). BDBM50190644 CHEMBL3983808. Affinity Data. View Source
